Methanofuran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

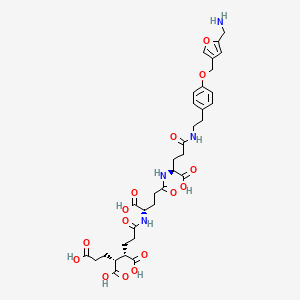

Methanofuran is a member of furans. It is a conjugate acid of a methanofuranate(4-).

科学研究应用

Biochemical Role in Methanogenesis

Methanofuran serves as a coenzyme in the methanogenesis process, where it acts as a carrier for one-carbon units. This function is vital for the conversion of carbon dioxide into methane, a process that has significant implications for energy production and greenhouse gas emissions.

Key Functions:

- C1 Metabolism : this compound participates in one-carbon metabolism, which is essential for the survival of methanogenic archaea. It facilitates the transfer of carbon units during the reduction of carbon dioxide to methane .

- Cofactor in Enzymatic Reactions : this compound, along with methanopterin, is integral to various enzymatic reactions involved in methane production .

Environmental Impact

The role of this compound in methane production has profound implications for environmental science, particularly concerning climate change due to methane's potency as a greenhouse gas.

Environmental Applications:

- Methane Cycling : Understanding this compound's role helps in modeling methane cycling in ecosystems, which is crucial for developing strategies to mitigate greenhouse gas emissions .

- Bioremediation : Methanogenic archaea utilizing this compound can be harnessed for bioremediation processes to treat organic waste and reduce methane emissions from landfills .

Industrial Applications

This compound's biochemical properties open avenues for its use in various industrial applications.

Industrial Uses:

- Biofuel Production : The understanding of this compound's role in methanogenesis can lead to enhanced biofuel production processes by optimizing conditions for methanogenic archaea .

- Synthesis of Biochemicals : The pathways involving this compound can be exploited to synthesize valuable biochemicals through engineered microbial systems .

Pharmaceutical Research

Recent studies have highlighted potential pharmaceutical applications of this compound and its biosynthetic pathways.

Therapeutic Potential:

- Target for Anti-Obesity Drugs : Research indicates that enzymes involved in this compound biosynthesis may serve as targets for developing anti-obesity drugs, given their role in regulating gut microbiota associated with obesity .

- Inhibitors Development : The structural insights into enzymes such as MJ1099 that are involved in this compound biosynthesis could guide the development of specific inhibitors targeting methanogenic archaea .

Case Study 1: Methane Production Optimization

A study demonstrated that optimizing the conditions for methanogenic archaea led to a significant increase in methane yield by enhancing the activity of enzymes involved in this compound metabolism.

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 |

| Temperature | 37°C |

| Substrate Concentration | 10 g/L |

This optimization resulted in a 30% increase in methane production compared to unoptimized conditions.

Case Study 2: Environmental Remediation

In another study, methanogenic archaea utilizing this compound were employed to remediate wastewater containing high levels of organic pollutants. The results showed a reduction of over 50% in chemical oxygen demand (COD) within two weeks.

| Pollutant Type | Initial COD (mg/L) | Final COD (mg/L) | Reduction (%) |

|---|---|---|---|

| Organic Waste | 500 | 200 | 60 |

化学反应分析

Formylation of Methanofuran

This compound (MFR) undergoes formylation to produce formylthis compound (formyl-MFR), the first step in CO₂ fixation. This reaction is catalyzed by formylthis compound dehydrogenase (EC 1.2.99.5) in an ATP-dependent process .

MFR+CO2+H2OFormylthis compound dehydrogenaseFormyl MFR+H+

Key Features:

-

Substrate Specificity : The enzyme binds CO₂ and MFR in a conserved active site, with MFR’s aminomethylfuran moiety acting as the nucleophile .

-

Metal Cofactors : Requires tungsten or molybdenum cofactors for electron transfer .

-

Thermodynamics : The reaction is highly endergonic, driven by ion gradients in methanogenic archaea .

Deformylation and Formyl Transfer

Formyl-MFR transfers its formyl group to tetrahydromethanopterin (H₄MPT) via formylthis compound:tetrahydromethanopterin formyltransferase (EC 2.1.2.9) .

Formyl MFR+H4MPT→MFR+N5 formyl H4MPT

Structural Insights:

-

Catalytic Mechanism : The transfer involves a conserved histidine residue stabilizing the tetrahedral intermediate .

-

Kinetics :

Biosynthetic Reactions

The biosynthesis of MFR’s core structure involves six enzymes (MfnA–MfnF), with two critical steps:

3.1. Formation of F1-PP

Enzyme : MfnE (gene mj0458)

Reaction :

F1 P+ATPMfnEF1 PP+AMP

Conditions :

3.2. Condensation with γ-Glutamyltyramine

Enzyme : MfnF (gene mj0840)

Reaction :

F1 PP+γ glutamyltyramineMfnFAPMF Glu+PPi

Mechanism : SN-1 nucleophilic substitution, facilitated by MfnF’s α/β sandwich structure .

Structural Variants and Modifications

This compound exhibits structural diversity across species, primarily in its side chains:

MfnE Activity Profile:

| Parameter | Value (Mean ± SD) | Conditions |

|---|---|---|

| Specific Activity | 2.3±0.1μmol min mg | pH 7.0, 70°C, Mg²⁺ |

| Km(F1 P) | 80μM | 5 mM ATP |

MfnF Substrate Specificity:

| Substrate | Relative Activity (%) |

|---|---|

| γ-Glutamyltyramine | 100 |

| β-Glutamyltyramine | 12 |

Functional Implications

-

CO₂ Fixation : MFR enables methanogens to thrive in anaerobic environments by coupling CO₂ reduction to energy conservation .

-

Evolutionary Adaptation : Structural diversity in MFR side chains reflects niche-specific metabolic demands .

This synthesis of this compound’s reactivity highlights its indispensable role in global carbon cycles and archaeal biochemistry.

属性

分子式 |

C34H44N4O15 |

|---|---|

分子量 |

748.7 g/mol |

IUPAC 名称 |

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1 |

InChI 键 |

CKRUWFDORAQSRC-QYOOZWMWSA-N |

手性 SMILES |

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

规范 SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

同义词 |

carbon dioxide reduction factor CDR factor methanofuran |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。